1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a Pictet-Spengler cyclization reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the pyridine ring: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the chromeno[2,3-c]pyrrole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Altering signaling pathways: Affecting various cellular signaling pathways to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
- 2-Propiovanillone
- 4-Hydroxy-3-methoxyphenyl-2-propanone
- Guaiacylacetone
- Methyl vanillyl ketone
- Vanillyl methyl ketone
Uniqueness
1-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O5/c1-13-7-10-18-16(11-13)23(29)21-22(15-8-9-17(28)19(12-15)31-3)27(25(30)24(21)32-18)20-6-4-5-14(2)26-20/h4-12,22,28H,1-3H3 |
InChI Key |
UFVUKQBFPYZUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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